neoechinulin B
Description
Significance of Natural Products in Modern Drug Discovery
Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. scirp.orgnih.gov These molecules, derived from sources such as plants, microorganisms, and animals, possess a chemical novelty and complexity that often surpasses synthetic libraries. scielo.bropenaccessjournals.com It is estimated that a significant percentage of all medicines are either natural products or their derivatives, highlighting their profound impact on human health. scirp.orgscielo.br The inherent bioactivity of natural products, shaped by evolutionary pressures, makes them excellent starting points for the development of new therapeutic agents. scirp.orgnih.gov They have been particularly fruitful in areas like antimicrobial and anticancer therapies. scirp.orgmagtech.com.cn The exploration of biodiversity continues to yield novel chemical scaffolds, underscoring the sustained importance of natural products in addressing the demand for new drugs. nih.govmdpi.com
Overview of Indole (B1671886) Diketopiperazine Alkaloids
Indole diketopiperazine alkaloids (DKPs) are a significant class of natural products primarily produced by filamentous fungi, especially from the Aspergillus and Penicillium genera. frontiersin.orgacs.org These compounds are characterized by a core structure formed from the condensation of L-tryptophan with another amino acid, resulting in a diketopiperazine ring fused to an indole moiety. frontiersin.orgfrontiersin.org
The structural diversity of indole DKPs arises from the variety of amino acids that can be incorporated alongside tryptophan, such as proline, alanine, and even another tryptophan molecule. magtech.com.cnfrontiersin.org Further complexity is introduced by the action of various tailoring enzymes, including prenyltransferases, oxidoreductases, and methyltransferases. mdpi.com
A prominent subgroup within this class is the prenylated indole diketopiperazine alkaloids (PIDAs), which feature one or more isoprene (B109036) units attached to the indole core. frontiersin.orgmdpi.com The biosynthesis of these compounds begins with the formation of the diketopiperazine backbone by non-ribosomal peptide synthetases (NRPSs). frontiersin.orgmdpi.com Subsequent prenylation, catalyzed by prenyltransferases, and other modifications lead to a wide array of structurally distinct molecules. mdpi.comresearchgate.netnih.gov For instance, the echinulin (B167357) family typically contains a cyclo-L-Trp-L-Ala core with a prenyl group at the C-2 position of the indole. frontiersin.org
Indole diketopiperazine alkaloids exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. magtech.com.cnacs.org These activities include:
Antimicrobial and Antiviral: Many indole DKPs have demonstrated inhibitory effects against various bacteria and viruses. magtech.com.cnmdpi.comfuture4200.com
Anticancer: Several compounds within this class have shown significant cytotoxicity against various cancer cell lines. frontiersin.orgmdpi.comresearchgate.net
Anti-inflammatory: Some indole DKPs possess anti-inflammatory properties. mdpi.commdpi.com
Antioxidant: Radical scavenging activity has been reported for certain members of this family. magtech.com.cnfrontiersin.org
Insecticidal: Insecticidal properties have also been observed in some of these alkaloids. magtech.com.cnmdpi.com
The diverse bioactivities are often linked to their unique and complex chemical structures. acs.orgfuture4200.com
Neoechinulin (B12335001) B: A Prominent Prenylated Indole Diketopiperazine Alkaloid
Neoechinulin B is a notable member of the prenylated indole diketopiperazine alkaloids. frontiersin.org It is a secondary metabolite produced by fungi such as Aspergillus amstelodami and Eurotium rubrum. asm.orgmedicalxpress.com Its chemical structure is (3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione. nih.gov
This compound has garnered significant attention due to its promising antiviral activities. frontiersin.orgeurekalert.org Research has shown that this compound can inhibit the replication of the hepatitis C virus (HCV) and shows activity against the H1N1 influenza virus. frontiersin.orgnih.gov More recently, it has also been investigated for its potential against SARS-CoV-2. eurekalert.orgnih.gov The mechanism of its anti-HCV activity involves the suppression of liver X receptors (LXRs), which disrupts the formation of viral replication sites. frontiersin.orgasm.org The unique biological activities of this compound make it a valuable lead compound in the search for new antiviral drugs. eurekalert.orgnih.gov
Detailed Research Findings
Biological Activities of this compound
| Virus | Mechanism of Action | Cell Line | Key Findings |
| Hepatitis C Virus (HCV) | Suppresses liver X receptor (LXR)-mediated transcription, disrupting the formation of double-membrane vesicles required for viral replication. frontiersin.orgasm.org | Huh-7, Huh7.5.1 | Acts as a novel LXR antagonist, augmenting the activity of other anti-HCV agents without significant cytotoxicity. frontiersin.orgasm.org |
| Influenza A (H1N1) | Binds to viral hemagglutinin, inhibiting viral attachment to host cells. frontiersin.orgacs.org | Madin-Darby canine kidney (MDCK) | Effective against amantadine- and oseltamivir-resistant strains. frontiersin.org |
| SARS-CoV-2 | Inhibits liver X receptors (LXRs), disrupting the formation of double-membrane vesicles where viral RNA replication occurs. eurekalert.orgmdpi.comsciencedaily.com | VeroE6/TMPRSS2 | The exomethylene moiety is crucial for its antiviral activity. eurekalert.orgqs-gen.com |
Fungal Sources of Indole Diketopiperazine Alkaloids
| Fungal Genus | Examples of Isolated Compounds |
| Aspergillus | This compound, Asperthrins A-F, Rubrumline P, Neoechinulin D, Spirotryprostatins C-E. frontiersin.orgmdpi.commdpi.comresearchgate.net |
| Penicillium | Penicamides A and B, Deoxybrevianamide E. magtech.com.cnfrontiersin.org |
| Eurotium | Cristatumin F, Echinulin, Neoechinulin A. eurekalert.orgmdpi.com |
| Nocardiopsis | Nocardioazine B. researchgate.netnih.gov |
| Streptomyces | FR900452, Spiro-maremycins. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-10,21H,1-2H2,3-4H3,(H,20,24)(H,22,23)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVVEKSVCAGUTP-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)NC(=C)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)NC(=C)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies of Neoechinulin B
Rational Design and Preparation of Neoechinulin (B12335001) B Derivatives and Analogs
The development of a robust synthetic pathway has enabled the systematic preparation of neoechinulin B and a diverse array of its derivatives, facilitating investigations into their biological activities and SAR nih.govresearchgate.net.
Synthesis of Extensive Derivative Libraries (e.g., 16 novel derivatives)
Utilizing the newly established two-step synthetic methodology, researchers successfully synthesized this compound (compound 1a) along with a library of sixteen novel derivatives, designated as compounds 1b–q nih.govsciencedaily.comtus.ac.jpmedicalxpress.comacs.orgmedchemexpress.com. This extensive library creation allows for comprehensive SAR studies, aiming to identify structural modifications that optimize antiviral potency and potentially broaden the spectrum of activity. Investigations into these derivatives revealed that the exomethylene moiety present on the diketopiperazine ring is critical for the observed antiviral activities against both HCV and SARS-CoV-2 nih.govsciencedaily.comresearchgate.net. Certain derivatives demonstrated enhanced potency compared to the parent compound, highlighting the success of this derivatization strategy in generating improved antiviral agents nih.govresearchgate.net.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of natural products, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.
One-dimensional NMR experiments, such as ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer), are essential for identifying the types of protons and carbons present and their immediate chemical environments.
¹H NMR Spectroscopy: ¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms. For neoechinulin (B12335001) B, ¹H NMR data typically shows signals corresponding to aromatic protons, olefinic protons, and protons on aliphatic chains, including those adjacent to heteroatoms or functional groups. The chemical shifts and coupling constants provide crucial information about the local electronic environment and the relative positions of protons mdpi.comnih.govmdpi.com.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon backbone of the molecule. It identifies different types of carbon atoms, such as sp², sp³, carbonyl, and quaternary carbons. DEPT experiments are often used in conjunction with ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the complete assignment of the carbon framework mdpi.comnih.govmdpi.comnanalysis.com. For instance, DEPT-90 and DEPT-135 experiments help distinguish between CH, CH₂, and CH₃ groups, while quaternary carbons are typically identified by their absence in DEPT spectra and their characteristic chemical shifts in standard ¹³C NMR nanalysis.com.
Two-dimensional NMR techniques provide vital information regarding through-bond (COSY, HETCOR, HMBC) and through-space (NOESY) correlations, enabling the complete assignment of the molecular structure and the determination of relative stereochemistry.
COSY (Correlation Spectroscopy): COSY experiments reveal through-bond correlations between protons that are coupled to each other (typically ¹H-¹H coupling over 2-3 bonds) science.govmnstate.eduprinceton.edu. This helps in tracing out proton spin systems and establishing the connectivity of the carbon skeleton.
HETCOR (Heteronuclear Correlation) / HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly with the carbons to which they are attached (one-bond ¹H-¹³C correlations) science.govrutgers.edu. HMQC and HSQC are particularly useful for assigning proton and carbon signals by establishing direct ¹H-¹³C connectivities nih.govscience.govrutgers.edunih.gov.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating frame Overhauser Effect Spectroscopy): NOESY and ROESY experiments detect through-space correlations between protons that are close in space, regardless of whether they are connected by bonds science.govmnstate.eduprinceton.edulibretexts.org. This information is indispensable for determining the relative stereochemistry of chiral centers and the spatial arrangement of substituents.
The NOE, observed in NOESY and ROESY experiments, provides direct evidence of spatial proximity between protons. By analyzing the NOE cross-peaks, researchers can deduce the relative configuration of stereocenters and the conformation of the molecule libretexts.org. For neoechinulin B, NOE data has been instrumental in assigning the stereochemistry of its prenyl substituents and other chiral centers mdpi.comresearchgate.netfrontiersin.orgmdpi.com. For example, NOE correlations from methyl protons to specific ring protons can help establish the orientation of prenyl groups mdpi.commdpi.com.
Mass Spectrometry (MS) and High-Resolution Techniques (e.g., HRESIMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, providing insights into its molecular formula.
Mass Spectrometry (MS): MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), provide the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. Fragmentation patterns can offer clues about the structural features of the molecule.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. This is crucial for confirming the elemental composition and identifying potential structural isomers. For this compound, HRESIMS has been used to establish its molecular formula, such as C₂₄H₂₉N₃O₄ mdpi.com or C₂₄H₂₉N₃O₄ mdpi.com. The presence of chlorine atoms in some related compounds has been identified by characteristic isotopic peaks in their mass spectra mdpi.com.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy probes the vibrational modes of molecules, providing information about the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound typically exhibits characteristic absorption bands corresponding to its functional groups. Common absorptions include those for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (amide carbonyl, typically around 1650-1680 cm⁻¹), C=C stretching (aromatic and olefinic, around 1600 cm⁻¹), and C-O stretching libretexts.orgnih.govmdpi.comfrontiersin.orgwebassign.netmdpi.com. The presence of these bands helps confirm the structural features identified by other spectroscopic methods libretexts.orgnih.govmdpi.comfrontiersin.orgwebassign.netmdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons, which are associated with chromophores.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound typically shows absorption maxima in the ultraviolet region, characteristic of conjugated systems within the indole (B1671886) and diketopiperazine moieties nih.govupi.eduuni-muenchen.deegyankosh.ac.inpharmacyconcepts.inmsu.edu. These absorptions are indicative of π→π* and n→π* electronic transitions. The wavelengths of maximum absorption (λmax) and their corresponding molar absorptivities (ε) provide insights into the extent of conjugation and the nature of the chromophores present upi.eduuni-muenchen.deegyankosh.ac.inpharmacyconcepts.inmsu.edu. For example, related compounds like cryptoechinuline B have shown UV absorptions around 352, 280, 229, and 198 nm nih.gov.
Chiroptical Methods for Absolute Stereochemistry Determination
Chiroptical methods are indispensable for establishing the absolute stereochemistry of chiral molecules like this compound, particularly when X-ray crystallography is not feasible or yields ambiguous results mdpi.com. These techniques exploit the differential interaction of chiral molecules with polarized light.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral compounds that possess UV-Vis absorption mdpi.comencyclopedia.pub. This method relies on the fact that chiral molecules exhibit different absorption of left and right circularly polarized light, resulting in a CD spectrum characterized by Cotton effects (CEs) encyclopedia.pub. The ECD spectra of this compound, when compared with theoretical calculations, can provide crucial insights into its stereochemical configuration mdpi.comsemanticscholar.org. Quantum chemical calculations, often employing time-dependent density functional theory (TDDFT), are used to predict ECD spectra for possible stereoisomers, which are then matched with experimental data to assign the absolute configuration mdpi.comresearchgate.net. For instance, studies have compared calculated ECD spectra with experimental data to confirm specific configurations, such as the (8R, 9S, 12S)-absolute configuration for related compounds mdpi.com.
Induced Circular Dichroism
Induced Circular Dichroism (ICD) involves complexing a chiral molecule with a achiral metal complex, such as those involving rhodium or molybdenum, to generate CD signals that can aid in stereochemical assignments frontiersin.org. This method is particularly useful for molecules that may not have strong intrinsic chromophores or for confirming assignments made through other chiroptical techniques frontiersin.org. While specific applications of ICD for this compound are not extensively detailed in the provided literature, it remains a valuable complementary technique in the broader context of stereochemical determination for similar compounds frontiersin.org.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, provided that suitable single crystals can be obtained jeffjar.me. This technique involves diffracting X-rays off a crystalline sample, generating a diffraction pattern that reveals the electron density distribution within the crystal jeffjar.me. From this electron density map, the precise positions of atoms and their connectivity can be determined, offering unambiguous structural and stereochemical information jeffjar.me. In the context of this compound and related compounds, X-ray crystallography has been employed to confirm proposed structures and establish absolute configurations researchgate.netnih.govmdpi.com. For example, X-ray diffraction analysis has been used to confirm the stable configuration of double bonds within the this compound structure mdpi.comresearchgate.net.
Computational Chemistry Approaches in Structure Elucidation
Computational chemistry plays a vital role in modern structure elucidation, complementing experimental techniques. Methods such as ML_J_DP4 (Machine Learning-based DP4 probabilities) are increasingly used to analyze NMR data and predict stereochemical configurations with high accuracy researchgate.net. These computational approaches, including density functional theory (DFT) for ECD calculations and other machine learning algorithms, allow for the generation of theoretical spectra and the evaluation of possible conformers and stereoisomers mdpi.commdpi.comresearchgate.netresearchgate.net. By comparing these computed results with experimental data, researchers can confidently assign the absolute configuration and elucidate complex molecular structures, especially for conformationally flexible molecules where X-ray crystallography may be challenging mdpi.commdpi.com.
Biological Activities and Preclinical Efficacy Studies of Neoechinulin B
Antiviral Efficacy
Anti-Influenza A Virus (IAV) Activity
Assessment of Sustained Antiviral Potency Against Viral Propagation
Neoechinulin (B12335001) B (1a) and several of its synthetic derivatives have shown efficacy against viruses such as Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) acs.orgresearchgate.netnih.govnih.govasm.orgasm.orgsciencedaily.com. The compound has also been observed to reduce the RNA replication of poliovirus by disrupting the formation of double-membrane vesicles (DMVs), which are critical sites for viral RNA synthesis acs.orgresearchgate.netnih.govasm.orgasm.org. Furthermore, neoechinulin B has exhibited potent inhibition against drug-resistant strains of influenza A virus (H1N1), primarily by targeting the viral hemagglutinin (HA) and interfering with its interaction with host cell receptors researchgate.netmdpi.com. The antiviral effect of this compound against these viruses is often attributed to its ability to inhibit Liver X Receptors (LXRs), thereby disrupting host cell machinery essential for viral propagation acs.orgresearchgate.netnih.govnih.govasm.orgasm.orgsciencedaily.com.
Anti-Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Activity
This compound, along with specific derivatives, has demonstrated significant activity against SARS-CoV-2, the virus responsible for COVID-19 acs.orgresearchgate.netnih.govsciencedaily.comeurekalert.orgmdpi.commedicalxpress.com. Studies confirm that this compound can inhibit the production of SARS-CoV-2 in infected cells acs.orgnih.gov. The presence of an exomethylene moiety on the diketopiperazine ring of this compound is identified as a key structural feature contributing to its anti-SARS-CoV-2 efficacy acs.orgnih.gov. Several synthesized derivatives, including compounds 1c, 1d, 1h, 1j, 1l, and 1o, have also shown anti-SARS-CoV-2 activity, with some exhibiting greater potency than this compound itself acs.orgnih.gov.
Reduction of SARS-CoV-2 RNA Production
Research employing cell-based assays has quantified the impact of this compound on SARS-CoV-2 replication. In VeroE6/TMPRSS2 cells, this compound (1a) was shown to reduce the production of SARS-CoV-2 RNA. This effect was observed with an IC50 value of 32.9 μM and an IC90 value of 45.6 μM, without inducing significant cytotoxicity at these concentrations acs.orgnih.gov.
Table 1: Antiviral Activity of this compound against SARS-CoV-2
| Compound | Target Virus | Activity | IC50 (μM) | IC90 (μM) | Reference |
| This compound (1a) | SARS-CoV-2 | Reduction of RNA Production | 32.9 | 45.6 | acs.orgnih.gov |
Inhibition of Poliovirus Replication
This compound has been reported to inhibit the replication of poliovirus. This activity is linked to its mechanism of action involving the inhibition of Liver X Receptors (LXRs), which in turn disrupts the formation of double-membrane vesicles (DMVs) essential for poliovirus replication acs.orgresearchgate.netnih.govasm.orgasm.org.
Neuroprotective Properties
This compound and related compounds have demonstrated promising neuroprotective effects in various preclinical models of neurodegeneration, suggesting a potential role in combating neurological disorders.
Cytoprotective Activity in Models of Neurodegeneration (e.g., rotenone-induced cellular damage)
This compound, identified as compound 4 in several studies, has exhibited cytoprotective activity in cellular models of neurodegeneration, specifically in response to rotenone-induced damage mdpi.comnih.govmdpi.comrsc.org. Rotenone (B1679576) is a well-established neurotoxin used to induce Parkinson's disease-like pathology in cellular and animal models. The cytoprotective effect of this compound in these models highlights its potential to shield neuronal cells from toxic insults mdpi.comnih.govmdpi.comrsc.org. Related compounds, such as (+)-Cryptoechinuline B, have also shown neuroprotective effects in models induced by 6-OHDA, paraquat, and rotenone mdpi.comnih.govmdpi.comrsc.org.
Anti-Inflammatory Effects
This compound, a diketopiperazine type indole (B1671886) alkaloid, has demonstrated potential in preclinical studies for its anti-inflammatory properties. Research has focused on its ability to modulate key inflammatory mediators within cellular models, particularly in response to lipopolysaccharide (LPS) stimulation, a common method for inducing inflammatory responses in macrophages.
Suppression of Nitric Oxide (NO) Production
Nitric Oxide (NO) is a critical signaling molecule involved in various physiological processes, but its overproduction, particularly by inducible nitric oxide synthase (iNOS), is a hallmark of inflammatory conditions and can contribute to tissue damage nih.govsemanticscholar.org. Studies investigating the anti-inflammatory effects of this compound have specifically examined its capacity to suppress NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Research indicates that this compound exhibits inhibitory effects on NO production in these inflammatory models nih.govsemanticscholar.orgchemfaces.comfrontiersin.orgnih.gov. In comparative studies with neoechinulin A, this compound was found to display similar suppressive effects on NO production at lower concentrations nih.govchemfaces.comfrontiersin.orgnih.gov. Specifically, this compound demonstrated inhibitory activity against NO production within a concentration range of 1.5 µM to 12.5 µM in LPS-stimulated RAW264.7 macrophages nih.govnih.gov. This suppression of NO production is a significant finding, suggesting a mechanism by which this compound may mitigate inflammatory responses.
Evaluation of Differential Cellular Viability in Inflammatory Models
When evaluating the potential therapeutic utility of a compound, assessing its impact on cellular viability is crucial to distinguish between a direct anti-inflammatory effect and general cytotoxicity. Studies have evaluated the effects of this compound on the viability of RAW264.7 macrophages in the context of inflammatory stimulation, often in comparison to neoechinulin A.
While neoechinulin A was observed to suppress NO production without significantly affecting the viability of RAW264.7 macrophages across a dose range of 12.5 µM to 100 µM nih.govchemfaces.comnih.gov, this compound showed a different profile. This compound was found to affect cellular viability at concentrations exceeding 25 µM nih.govchemfaces.comnih.gov. Specifically, at a concentration of 25 µM, this compound impacted cell viability, and this effect became more pronounced at higher concentrations nih.govnih.gov. This differential effect on cell viability highlights a key distinction between this compound and neoechinulin A in these preclinical models, with this compound exhibiting some level of cytotoxicity at higher doses where it also exerts its NO-inhibitory effects nih.govsemanticscholar.orgchemfaces.comfrontiersin.orgnih.gov.
The following table summarizes the observed effects of this compound on NO production and cellular viability in LPS-stimulated RAW264.7 macrophages based on available preclinical data:
| Compound | Concentration Range (µM) | Effect on Nitric Oxide (NO) Production | Effect on Cellular Viability | Notes |
| This compound | 1.5 - 12.5 | Inhibited | Not significantly affected | Similar inhibitory effect to Neoechinulin A at lower doses nih.govnih.gov. |
| This compound | 25 | Not specified | Affected | Cell viability was impacted at this concentration nih.govchemfaces.comnih.gov. |
| This compound | > 25 | Not specified | Affected | Cell viability was significantly affected at concentrations exceeding 25 µM nih.govnih.gov. |
Molecular Mechanisms of Action and Cellular Target Identification
Interaction with Host Factors in Viral Pathogenesis
Neoechinulin (B12335001) B functions by interfering with host cellular machinery that viruses exploit for their replication. Its primary identified targets are the Liver X Receptors (LXRs), which are host nuclear receptors involved in lipid metabolism and gene regulation acs.orgasm.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgdntb.gov.uaqs-gen.comnih.gov.
Neoechinulin B acts as an antagonist of LXRs, thereby disrupting LXR-mediated cellular processes crucial for viral pathogenesis acs.orgasm.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgdntb.gov.uaqs-gen.comnih.gov.
Research has shown that this compound specifically inhibits the transcriptional activity regulated by LXRs asm.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgdntb.gov.uaqs-gen.comnih.govnih.gov. Reporter assays have demonstrated that this compound reduces the activity induced by LXR agonists, indicating a direct interference with the LXR transcriptional pathway acs.orgresearchgate.netnih.gov. This inhibition affects the expression of genes controlled by LXRs, which are essential for viral replication processes acs.orgasm.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgdntb.gov.uaqs-gen.comnih.gov.
This compound has been shown to interact directly with LXRα and LXRβ. Surface Plasmon Resonance (SPR) analysis has confirmed the binding of this compound to these receptors, with observed association and dissociation curves indicating a noncovalent interaction acs.orgresearchgate.netnih.govnih.govresearchgate.net. Studies using structural analogs suggest that the specific molecular structure of this compound is critical for its affinity and interaction with LXRs researchgate.netnih.gov. For instance, neoechinulin A, a closely related analog lacking an exomethylene moiety, did not exhibit significant binding to LXRα or LXRβ, nor did it inhibit LXR-mediated transcription researchgate.netnih.gov. The equilibrium dissociation constants (KD) for this compound binding to LXRα and LXRβ were reported as 2.9 ± 1.4 μM and 12.5 ± 1.1 μM, respectively nih.gov.
The antagonism of LXRs by this compound leads to a modulation of lipid metabolism within host hepatocytes asm.orgfrontiersin.orgfrontiersin.orgdntb.gov.uanih.gov. LXRs are key regulators of lipogenesis, and their inhibition by this compound affects the expression of genes involved in lipid synthesis and metabolism nih.govfrontiersin.org. Transcriptome analysis has indicated that genes related to drug metabolism, lipid metabolism, and hormone metabolism are significantly affected by this compound treatment, consistent with its LXR antagonistic activity nih.gov. This disruption of host lipid homeostasis is a critical aspect of its antiviral mechanism asm.orgfrontiersin.orgfrontiersin.orgdntb.gov.uanih.gov.
A significant consequence of this compound's LXR antagonism is the disruption of double-membrane vesicle (DMV) formation in host cells acs.orgasm.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgdntb.gov.uaqs-gen.comnih.gov.
DMVs are specialized intracellular membrane structures that serve as the primary sites for the replication of the RNA genomes of various viruses, including HCV and poliovirus acs.orgasm.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgdntb.gov.uaqs-gen.comnih.gov. This compound's inhibition of LXR-regulated gene induction disrupts the proper formation or integrity of these DMVs acs.orgasm.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgdntb.gov.uaqs-gen.comnih.gov. Electron microscopy studies have shown that cells treated with this compound exhibit a dispersion of DMVs, thereby impairing the specific cellular environment required for efficient viral RNA replication asm.orgnih.gov. This disruption of DMVs leads to a reduction in viral replicative permissiveness, as observed with poliovirus, which also relies on DMVs for replication asm.orgnih.govnih.gov. In contrast, viruses that replicate via distinct membrane compartments, such as dengue virus, were not affected by this compound treatment, underscoring the specificity of this mechanism asm.orgnih.govnih.gov.
Disruption of Double-Membrane Vesicle (DMV) Formation
Differential Effects on Viruses Dependent on DMVs (e.g., Poliovirus vs. Dengue Virus)
This compound has demonstrated a specific impact on viruses that rely on double-membrane vesicles (DMVs) for their replication. Studies indicate that this compound can reduce the RNA replication of poliovirus, a virus known to replicate within DMVs nih.gov. In contrast, this compound did not affect the replication of dengue virus, which utilizes a distinct cellular compartment for its replication nih.gov. This differential effect suggests that this compound's mechanism is specific to viruses that utilize DMVs, potentially by interfering with the formation or function of these vesicles nih.gov.
Targeting Viral Proteins for Entry Inhibition
A significant aspect of this compound's antiviral activity involves its ability to inhibit viral entry into host cells by targeting key viral surface proteins.
Binding to Influenza Hemagglutinin (HA)
This compound has been identified as a compound that binds to the hemagglutinin (HA) protein of influenza viruses acs.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov. HA is a critical surface glycoprotein (B1211001) responsible for mediating the initial attachment of the influenza virus to host cells and facilitating viral entry through membrane fusion mdpi.com.
The binding of this compound to influenza HA disrupts the crucial interaction between the viral HA protein and sialic acid receptors present on the surface of host cells acs.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov. Sialic acid binding is the first step in the influenza virus entry process, enabling the virus to adhere to and subsequently infect target cells. By interfering with this interaction, this compound effectively blocks the initial attachment phase acs.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov.
Identification of Alternative or Unelucidated Mechanisms of Action for Specific Derivatives
Beyond its direct targeting of influenza HA, this compound and its derivatives have shown antiviral activity against other viruses through distinct mechanisms. Notably, this compound has demonstrated antiviral effects against Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) by inactivating Liver X Receptors (LXRs) nih.govacs.orgnih.goveurekalert.orgresearchgate.net. LXRs are host cell receptors that play a role in regulating the formation of double-membrane vesicles (DMVs), which are essential sites for the replication of certain viruses, including HCV and SARS-CoV-2 nih.govacs.org. By inhibiting LXR-regulated gene induction, this compound disrupts DMV formation, thereby hindering viral RNA replication nih.govacs.org. This mechanism highlights an alternative mode of action that targets host cell machinery essential for viral replication, independent of direct viral protein interaction.
Table 1: Antiviral Activity of this compound Against Influenza Strains
| Influenza Strain | EC50 (μM) | Reference |
| A/LiaoNing-ZhenXing/1109/2010 H1N1 | 16.89 | thno.org |
| A/HuNan-ZhuHui/1222/2010 H3N2 | 22.22 | thno.org |
| A/WSN/33 H1N1 | 27.4 | thno.org |
Compound List:
this compound
Rubrumlines A-O
Variecolorin H
Aureonitol
N-cyclohexyltaurine
Oleanolic acid
Ursolic acid
Gossypol
Rutin
Quercetin
Xylopine
Theaflavins
BMY-27709
Stachyflin
Glycyrrhizic acid (Glycyrrhizin)
Glycyrrhetinic acid
Uralsaponins M-Y
Ginsenoside rk1
Structure Activity Relationship Sar Studies of Neoechinulin B and Its Derivatives
Importance of the Exomethylene Moiety on the Diketopiperazine Ring for Antiviral Activity (HCV, SARS-CoV-2)
A critical structural feature of neoechinulin (B12335001) B for its antiviral activity against both Hepatitis C virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the exomethylene moiety on the diketopiperazine ring. nih.govmedicalxpress.com Studies have consistently shown that the absence or modification of this C=CH2 group leads to a significant loss of antiviral efficacy. nih.govacs.org
Research comparing neoechinulin B with its structurally related analogs, such as neoechinulin A and preechinulin (B12776575), which lack this exomethylene double bond, revealed that these analogs did not exhibit antiviral activities against HCV and SARS-CoV-2. nih.govacs.org This finding strongly indicates that the exomethylene group is indispensable for the compound's ability to inhibit these viruses. medicalxpress.com The lack of antiviral activity in compounds where the exomethylene group is absent underscores its critical role in the molecule's mechanism of action. nih.govacs.org Further investigations have confirmed that this moiety is key to the antiviral properties of this compound and its active derivatives. medicalxpress.com
Influence of Aromatic Substituents on Antiviral Efficacy and Selectivity
While the exomethylene group is a prerequisite for activity, the nature of the aromatic moiety in this compound derivatives significantly influences the potency and selectivity of their antiviral effects, particularly against SARS-CoV-2. nih.govacs.org Synthetic modifications of the aromatic part of the molecule have led to the creation of various derivatives, some of which exhibit more potent anti-SARS-CoV-2 activity than the parent compound, this compound. nih.gov
For instance, derivatives such as 1c, 1d, 1h, 1j, and 1l demonstrated more potent inhibition of SARS-CoV-2 production than this compound itself. nih.gov Notably, derivative 1d was found to be not only more potent but also less toxic than the original compound. nih.gov Conversely, certain derivatives like 1b, 1f, 1g, 1k, 1p, and 1q showed no activity against SARS-CoV-2. nih.govacs.org This highlights that the combination of the diketopiperazine core with its exomethylene group and a suitable aromatic moiety is crucial for effective anti-SARS-CoV-2 activity. nih.govacs.org
Interestingly, for anti-HCV activity, a broader range of this compound derivatives (compounds 1a-q) showed activity, suggesting that the structural requirements for the aromatic moiety might be less stringent for inhibiting HCV compared to SARS-CoV-2. nih.govacs.org
Table 1: Antiviral Activity of this compound and Selected Derivatives
Role of the Diketopiperazine Core in Specific Receptor Recognition
The diketopiperazine (DKP) ring is the central scaffold of this compound and is fundamental to its biological function. researcher.life This core structure is involved in specific interactions with host-cell receptors, which is a key aspect of its antiviral mechanism. nih.govmdpi.com this compound exerts its antiviral effects against HCV and SARS-CoV-2 by inactivating liver X receptors (LXRs). nih.govmedicalxpress.com This inactivation disrupts the formation of double-membrane vesicles (DMVs), which are essential sites for viral RNA replication. nih.govacs.org
The interaction with LXRs appears to be specific, as studies have ruled out the possibility of non-specific binding, such as through a Michael addition reaction involving the exomethylene moiety. nih.govacs.org The DKP core, in conjunction with the essential exomethylene group and the variable aromatic moiety, forms the complete pharmacophore necessary for LXR recognition and subsequent inhibition. nih.govacs.org This targeted action on a host factor represents a unique mechanism of action that this compound utilizes to inhibit viral production. nih.govmdpi.com
Comparative SAR with Other Neoechinulin Analogs (e.g., Neoechinulin A, Neoechinulin D, Preechinulin)
Comparing the activity of this compound with its natural analogs provides further insight into the structural requirements for antiviral efficacy. As mentioned, neoechinulin A and preechinulin are key comparators. nih.gov Neoechinulin A has a single bond between C-12 and C-20, while preechinulin has two additional single bonds, and both lack the crucial exomethylene double bond found in this compound. nih.govacs.org Consequently, both neoechinulin A and preechinulin are inactive against HCV and SARS-CoV-2, reinforcing the importance of the exomethylene group. nih.govacs.org
Neoechinulin D has been reported to possess antiviral properties against herpes and influenza viruses, indicating that different structural features may be important for activity against different types of viruses. frontiersin.org Other related compounds, such as isoechinulin A, have shown inhibitory activity against the influenza A/WSN/33 virus. mdpi.com These findings suggest that while the core diketopiperazine structure is common among these alkaloids, specific substitutions and saturation levels in the side chains dictate the antiviral spectrum and potency.
Table 2: Comparative Antiviral Activity of Neoechinulin Analogs
Methodological Approaches and Experimental Models in Neoechinulin B Research
Cell-Based Functional Bioassays
Hepatitis C Virus Cell Culture Systems for Compound Screening
The hepatitis C virus (HCV) cell culture system has been instrumental in the discovery and characterization of neoechinulin (B12335001) B's antiviral properties. nih.govasm.orgnih.gov This system typically utilizes human hepatoma cell lines, such as Huh-7 and its derivatives like Huh-7.5.1, which are highly permissive to HCV replication. nih.govfrontiersin.org Researchers use these cells to propagate infectious HCV particles (HCVcc), often derived from the JFH-1 strain, allowing for the complete viral life cycle to be studied in vitro. nih.govresearchgate.net
In a typical screening assay, these hepatoma cells are infected with HCV and subsequently treated with neoechinulin B. asm.org The efficacy of the compound is then assessed by measuring the reduction in the production of infectious virus particles. nih.gov This is often quantified by titrating the culture supernatants onto naive cells and measuring viral protein expression, such as the HCV core protein or NS5A, through methods like immunoblotting and immunofluorescence. asm.org
Mechanistic studies have revealed that this compound exerts its anti-HCV effect by targeting a host factor, the liver X receptor (LXR). nih.govnih.govnih.gov By antagonizing LXR, this compound inhibits LXR-mediated gene transcription, which is crucial for the formation of double-membrane vesicles (DMVs). nih.govnih.govacs.org These DMVs are the primary sites for HCV RNA replication. nih.govacs.org The disruption of DMV formation effectively halts viral replication. nih.govnih.govfrontiersin.org This host-oriented mechanism of action suggests that this compound could be effective against different HCV genotypes and potentially be used in combination with direct-acting antivirals that target viral proteins. nih.govnih.gov
Furthermore, HCV replicon systems are also employed to study specific stages of the viral life cycle, such as RNA replication, independent of viral entry and assembly. nih.govfrontiersin.org These subgenomic replicons contain the HCV non-structural proteins necessary for replication but lack the structural proteins, making them a valuable tool for dissecting the precise molecular targets of antiviral compounds like this compound. frontiersin.org
The use of these cell culture systems has not only identified this compound as a potent anti-HCV agent but has also provided significant insights into the virus-host interactions essential for HCV replication. asm.orgnih.gov
Table 1: Anti-HCV Activity of this compound and its Derivatives
| Compound | IC₅₀ (μM) | IC₉₀ (μM) |
|---|---|---|
| This compound (1a) | 5.3 | >20 |
| Derivative 1l | 2.5 | 6.5 |
| Derivative 1n | 4.3 | 9.7 |
| Derivative 1p | 0.9 | 1.9 |
Data sourced from studies on HCV JFH-1 strain in Huh-7.5.1 cells. acs.org
Influenza Virus Infection Models (e.g., Madin-Darby Canine Kidney (MDCK) cells)
Madin-Darby Canine Kidney (MDCK) cells are a widely used and established cell line for the in vitro study of influenza virus infection. nih.govfrontiersin.org These epithelial cells are highly susceptible to infection by various influenza A and B virus strains, making them an excellent model for screening antiviral compounds.
In the context of this compound research, MDCK cells have been utilized to investigate the compound's efficacy against influenza A virus, including the H1N1 subtype. nih.govfrontiersin.org Studies have demonstrated that this compound can effectively suppress influenza virus replication in these cells. frontiersin.org The mechanism of action involves the compound binding to the viral hemagglutinin (HA) protein on the surface of the virus. nih.govfrontiersin.org This binding interferes with the interaction between HA and its sialic acid receptor on the host cell surface, thereby inhibiting viral attachment and subsequent entry into the MDCK cells. nih.govfrontiersin.org
This particular model allows researchers to quantify the antiviral effect of this compound through various assays, such as plaque reduction assays or by measuring viral protein levels within the infected cells. The ability of this compound to inhibit even amantadine- and oseltamivir-resistant strains of influenza virus in MDCK cell cultures highlights its potential as a broad-spectrum anti-influenza agent with a novel mechanism of action. nih.govfrontiersin.org
SARS-CoV-2 Cell-Based Assays
The emergence of the COVID-19 pandemic prompted the screening of various natural and synthetic compounds for activity against its causative agent, SARS-CoV-2. This compound and its derivatives have been evaluated for their anti-SARS-CoV-2 potential using cell-based assays. nih.govsciencedaily.com
A common cell line used for this purpose is the VeroE6 cell line, often engineered to express TMPRSS2 (VeroE6/TMPRSS2), a host cell protease that facilitates viral entry. nih.govresearchgate.net In these assays, cells are infected with a SARS-CoV-2 strain, such as the Wk-521 strain, and then treated with the test compounds. nih.govresearchgate.net The antiviral activity is determined by measuring the reduction in viral replication, often through quantification of viral RNA or protein.
Research has shown that this compound and several of its synthetic derivatives exhibit anti-SARS-CoV-2 activity. nih.govsciencedaily.com The proposed mechanism of action is similar to its anti-HCV activity, involving the inactivation of liver X receptors (LXRs). nih.govsciencedaily.com Inactivation of LXRs is thought to disrupt the formation of double-membrane vesicles (DMVs), which are also utilized by coronaviruses as sites for their RNA replication. nih.govsciencedaily.com
The exomethylene moiety on the diketopiperazine ring of this compound has been identified as a critical structural feature for its antiviral activities against both HCV and SARS-CoV-2. nih.govsciencedaily.com These cell-based assays are crucial for identifying lead compounds like this compound that could be further developed into broad-spectrum antiviral drugs targeting host factors involved in viral replication. sciencedaily.com
Table 2: Antiviral Activity of this compound and Selected Derivatives against SARS-CoV-2
| Compound | Anti-SARS-CoV-2 Activity (IC₅₀, μM) |
|---|---|
| This compound (1a) | 12 |
| Derivative 1c | 8.8 |
| Derivative 1d | 6.8 |
| Derivative 1h | 7.9 |
| Derivative 1j | 7.2 |
| Derivative 1l | 7.2 |
Activity measured in VeroE6/TMPRSS2 cells. nih.gov
Neurotoxicity Cell Models (e.g., rotenone-induced neuronal cell models, PC12 cells)
While the provided search results focus heavily on the antiviral properties of this compound, related compounds from the neoechinulin family have been studied in the context of neuroprotection. For instance, neoechinulin A has been investigated for its cytoprotective effects in neuronal cell models. nih.govfrontiersin.org
Specifically, the phaeochromocytoma (PC12) cell line is a common model used in neurotoxicity and neuroprotection studies. These cells, derived from a tumor of the adrenal medulla, can be differentiated to exhibit characteristics of sympathetic neurons. To model neurodegenerative conditions like Parkinson's disease, neurotoxicity can be induced in PC12 cells using agents like 3-morpholinosydnonimine (SIN-1). nih.govfrontiersin.org
Studies on neoechinulin A have used this model to assess its ability to protect PC12 cells from SIN-1-induced cell death. nih.govfrontiersin.org While these studies concluded that the cytoprotective effect of neoechinulin A was not directly attributable to its antioxidant or anti-nitration properties, it highlights the use of such cell models for evaluating the neuroactive potential of this class of compounds. nih.govfrontiersin.org Although specific data on this compound in these neurotoxicity models is not detailed in the provided context, the established use of PC12 cells for its analogs suggests a relevant methodological approach for future investigations into this compound's potential neuroprotective properties.
Cellular Viability Assays (e.g., CellTiter-Glo, for compound selectivity)
Assessing the cytotoxicity of a compound is a critical step in drug discovery to ensure that its biological activity is not simply due to killing the host cells. Cellular viability assays are routinely performed in parallel with functional bioassays to determine the compound's selectivity index (the ratio of its cytotoxic concentration to its effective concentration).
Various methods are employed to measure cell viability. For example, in studies of this compound and its derivatives, the viability of cell lines like Huh-7.5.1 and VeroE6/TMPRSS2 was assessed to ensure that the observed antiviral effects were not a result of toxicity. nih.gov While the specific assay names like "CellTiter-Glo" are not explicitly mentioned in the provided results, the principle of evaluating cytotoxicity is fundamental to the research described. nih.govsciencedaily.com These assays typically measure markers of metabolic activity, such as ATP levels, or membrane integrity. The lack of significant cytotoxicity at concentrations where antiviral activity is observed is a key finding that supports the potential of this compound as a therapeutic agent. nih.govnih.govsciencedaily.com For instance, several derivatives of this compound showed potent anti-HCV activity without exhibiting serious cytotoxicity. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Neoechinulin A |
| Preechinulin (B12776575) |
| Variecolorin H |
| Cyclosporine |
| T0901317 |
| Remdesivir |
| Chloroquine |
| Cepharanthine |
| Nelfinavir |
| Amantadine |
| Oseltamivir |
| Rotenone (B1679576) |
| Lipopolysaccharide (LPS) |
Biochemical and Molecular Biology Techniques
Biochemical and molecular biology techniques have been instrumental in elucidating the mechanisms of action of this compound, particularly its role as a modulator of host cell pathways and its antiviral properties. These methods have enabled researchers to identify its molecular targets, understand its impact on cellular transcription, and quantify its efficacy against various viruses.
Reporter Gene Assays for Transcriptional Activity (e.g., LXRE-driven luciferase assays)
Reporter gene assays are a cornerstone for investigating the effect of compounds on transcriptional activity. In the study of this compound, these assays have been crucial in identifying its role as an antagonist of the Liver X Receptor (LXR), a key regulator of lipid metabolism and a host factor involved in viral replication. nih.govnih.govfrontiersin.org
Researchers have utilized luciferase reporter gene assays driven by LXR response elements (LXRE) to determine how this compound affects LXR-mediated transcription. acs.org In this system, the LXRE is placed upstream of a luciferase gene. When LXR is activated by an agonist, it binds to the LXRE and drives the expression of luciferase, producing a measurable light signal. The addition of this compound to this system has been shown to suppress the induction of LXR-mediated transcription. nih.govfrontiersin.org For instance, in experiments where LXR was stimulated with a synthetic agonist, T0901317, a marked increase in luciferase activity was observed. acs.org However, the presence of this compound significantly reduced this agonist-induced reporter activity, demonstrating its inhibitory effect on the LXR signaling pathway. nih.govacs.org This methodology was pivotal in characterizing this compound as a novel LXR antagonist. nih.govnih.gov
Table 1: Effect of this compound on LXR-Mediated Transcriptional Activity
| Treatment Condition | LXRE-Luciferase Activity | Conclusion |
|---|---|---|
| Vehicle Control | Baseline | Normal LXR activity |
| LXR Agonist (T0901317) | Increased | LXR pathway is activated |
| This compound + LXR Agonist | Decreased | This compound inhibits LXR-mediated transcription |
Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance for LXR binding)
To confirm that the transcriptional suppression observed in reporter assays was due to a direct physical interaction, protein-ligand binding studies are employed. Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free detection of molecular interactions.
SPR analysis has been used to demonstrate the direct binding of this compound to LXR isoforms (LXRα and LXRβ). acs.orgresearchgate.net In these experiments, recombinant LXR proteins are immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the immobilized LXRs causes a change in the refractive index at the sensor surface, which is detected as a response signal. The observation of association and dissociation phases in the SPR sensorgrams confirmed a direct and noncovalent interaction between this compound and both LXRα and LXRβ. acs.orgresearchgate.net This evidence was critical in substantiating the claim that this compound's mechanism of action involves direct engagement with LXRs, rather than indirect effects on the pathway. nih.govfrontiersin.org
Genome-Wide Transcriptome Profiling for Host Target Identification
To obtain an unbiased and comprehensive view of the cellular pathways affected by this compound, researchers have turned to genome-wide transcriptome profiling. This technique, often performed using microarrays or RNA sequencing, measures the expression levels of thousands of genes simultaneously, providing a snapshot of the cellular response to a given treatment.
Transcriptome analysis of human hepatoma cells (Huh-7.5.1) treated with this compound was performed to identify its molecular targets. nih.gov The results revealed that this compound treatment led to significant changes in the expression of a specific set of genes. nih.gov Notably, many of the downregulated genes were known targets of LXR, further implicating this nuclear receptor as the primary target of the compound. nih.govnih.gov This approach not only confirmed the findings from reporter assays but also provided a broader understanding of the downstream consequences of LXR inhibition by this compound, including its effects on lipid metabolism. nih.govnih.gov This genomic-level view was instrumental in linking the compound's LXR antagonism to its antiviral effects against hepatitis C virus (HCV), as LXR-regulated host factors are essential for creating the viral replication environment. nih.gov
Viral RNA Replication Quantification Assays
A primary application of this compound in research is its potential as an antiviral agent. Consequently, robust and quantitative assays to measure viral RNA replication are essential to evaluate its efficacy. These assays are used to determine the extent to which the compound can inhibit the multiplication of viral genomes within host cells.
The antiviral activity of this compound has been assessed against several positive-strand RNA viruses, including Hepatitis C virus (HCV), poliovirus, and SARS-CoV-2. acs.orgnih.govsciencedaily.com For HCV, researchers use cell culture systems where human liver cells are infected with the virus. nih.gov The level of viral RNA replication is then quantified, often using real-time reverse transcription PCR (RT-qPCR) to measure the amount of viral RNA within the cells or released into the culture supernatant. nih.gov Similar methods, including replicon systems that carry a reporter gene like luciferase, are used for other viruses like poliovirus. nih.gov Studies have consistently shown that this compound and some of its derivatives can significantly reduce the replication of these viruses. acs.orgnih.govsciencedaily.com The mechanism is linked to its inhibition of LXR, which disrupts the formation of double-membrane vesicles that are the sites of viral RNA replication. nih.govelsevierpure.com Its activity against influenza viruses has also been quantified through methods like viral plaque assays in Madin-Darby canine kidney (MDCK) cells. frontiersin.orgnih.gov
Table 2: Antiviral Activity of this compound Against Various RNA Viruses
| Virus | Host Cell Line | Assay Method | Finding |
|---|---|---|---|
| Hepatitis C Virus (HCV) | Huh-7.5.1 | RT-qPCR, Immunoblotting | Inhibits viral production and replication nih.govnih.gov |
| Poliovirus | Huh-7.5.1 | Luciferase-based replicon assay | Decreases replicative permissiveness nih.govacs.org |
| Influenza A (H1N1) | MDCK | Viral Plaque Assay | Potent inhibition of viral propagation frontiersin.orgnih.gov |
| SARS-CoV-2 | VeroE6/TMPRSS2 | RT-qPCR | Inhibits viral production nih.govsciencedaily.com |
Structural Biology and Computational Modeling Approaches
While biochemical techniques confirm biological activity and target engagement, structural and computational methods provide insights into the molecular details of these interactions. These approaches are crucial for understanding how this compound binds to its target and for guiding the design of more potent derivatives.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (target) at an atomic level. ijnc.irmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability and dynamics of the protein-ligand complex over time. ijnc.irnih.govresearchgate.net
While direct molecular docking studies for this compound with LXR are not extensively detailed in the provided context, this approach is a standard method for studying such interactions. biomedpharmajournal.org The process involves generating a 3D model of the LXR ligand-binding domain and computationally placing this compound within the binding pocket to identify the most stable binding pose. mdpi.com
In silico studies have been performed for the closely related analogue, neoechinulin A, to understand its binding to other targets, such as the SARS-CoV-2 main protease (Mpro). nih.gov These simulations revealed stable hydrogen bonds and key hydrophobic interactions with specific amino acid residues (e.g., LEU-141, ASN-142, HIS-41) within the active site, explaining its inhibitory activity. nih.govresearchgate.net Such computational analyses help to elucidate the specific molecular interactions—like hydrogen bonds, van der Waals forces, and hydrophobic contacts—that stabilize the ligand within the binding site, providing a rational basis for its biological activity and a roadmap for future drug optimization. nih.govresearchgate.net
Potential for Co-crystallization Studies of this compound-Target Complexes
The elucidation of the three-dimensional structure of a ligand-target complex at atomic resolution is fundamental to understanding its mechanism of action and provides a robust framework for structure-based drug design. X-ray crystallography of co-crystals, where a target protein is crystallized in the presence of its ligand, is a powerful technique for this purpose. For this compound, co-crystallization studies with its biological targets would be invaluable for defining the precise binding mode, identifying key molecular interactions, and guiding the development of derivatives with improved potency and selectivity. While no crystal structures of this compound in complex with a protein target have been reported to date, the feasibility of such studies can be assessed by examining the nature of its known targets and the established success in crystallizing these proteins with other small molecules.
The primary identified targets for this compound are the Liver X Receptors (LXRα and LXRβ) and influenza virus hemagglutinin. frontiersin.orgresearchgate.net Both of these protein classes have been successfully crystallized with a variety of small molecule ligands, establishing a strong precedent for the potential success of co-crystallization with this compound.
Liver X Receptors (LXRs) are members of the nuclear receptor family that have been extensively studied through X-ray crystallography. The ligand-binding domains (LBDs) of both LXRα and LXRβ have been crystallized in heterodimeric complexes with the Retinoid X Receptor (RXR) and in the presence of various synthetic and natural agonists. embopress.orgresearchgate.net These studies have revealed a well-defined, albeit somewhat flexible and lipophilic, ligand-binding pocket. The successful co-crystallization of LXRs with diverse chemical scaffolds demonstrates the tractability of this target for structural studies. researchgate.netwikipedia.org
Influenza Hemagglutinin (HA) is a viral surface glycoprotein (B1211001) that is another prime candidate for co-crystallization studies. Numerous crystal structures of HA, or its subunits, in complex with receptor analogs, neutralizing antibodies, and small molecule inhibitors have been solved. cell.compnas.orgpnas.org These structures have been instrumental in understanding viral entry and in the design of antiviral agents. The ability to obtain high-resolution structures of HA bound to small molecules that inhibit its fusogenic activity confirms that it is a viable target for co-crystallization experiments with this compound. pnas.orgnih.gov
The general approach to co-crystallizing this compound with either LXR or hemagglutinin would involve several standard methodologies. nih.gov The primary method would be vapor diffusion , in either hanging-drop or sitting-drop formats. nih.gov This technique involves mixing the purified protein-ligand complex with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant at a higher concentration. This slow increase in the concentration of all components in the drop promotes the formation of well-ordered crystals.
A critical prerequisite for successful co-crystallization is the formation of a stable and homogenous protein-ligand complex in solution prior to setting up crystallization trials. peakproteins.com This typically requires incubating the purified target protein with a molar excess of this compound. hamptonresearch.com Given that many natural products have limited aqueous solubility, a common challenge is ensuring that the ligand is present at a sufficient concentration to drive complex formation without precipitating out of solution. hamptonresearch.com The use of co-solvents like dimethyl sulfoxide (DMSO) at low final concentrations is a standard practice to aid in ligand solubility. sptlabtech.cn
The screening process itself is empirical and involves testing a wide array of conditions. High-throughput screening using commercially available or custom-designed screens allows for the rapid evaluation of hundreds of different crystallization conditions, varying parameters such as pH, precipitant type (e.g., polyethylene glycols, salts), buffer composition, and the presence of additives. sptlabtech.cn
Should direct co-crystallization prove challenging, an alternative method known as soaking could be employed. nih.gov This involves growing crystals of the apo-protein (the protein without the ligand) first and then introducing this compound by adding it to the solution in which the crystals are grown. nih.gov The ligand then diffuses into the crystal lattice and binds to the target protein. This method is often simpler but is dependent on the crystal form being robust enough to withstand the soaking process and having solvent channels that allow the ligand to access the binding site. sptlabtech.cn
Despite the promising precedents, several challenges are inherent in the co-crystallization of a natural product like this compound. The compound's solubility and stability under the diverse range of conditions used in crystallization screening are significant variables. hamptonresearch.com Furthermore, the binding affinity (Kd) of this compound to its targets will influence the concentration required to achieve high occupancy in the crystal, which is necessary for clear electron density of the ligand. hamptonresearch.com For protein-ligand complexes with weaker interactions, achieving a stable complex for crystallization can be difficult. reddit.com Finally, the inherent flexibility of either the protein or the ligand can hinder the formation of the well-ordered crystal lattice required for high-resolution diffraction.
Future Research Directions and Therapeutic Lead Compound Development
Continued Exploration of Neoechinulin (B12335001) B as a Scaffold for Broad-Spectrum Antiviral Agents
Initial research has established neoechinulin B as a compound with significant antiviral activity against a range of viruses. It has shown inhibitory effects against Hepatitis C virus (HCV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and influenza A virus (IAV). nih.govacs.orgelsevierpure.comnih.gov The mechanisms of action are notably distinct, involving the targeting of host-cell factors for HCV and SARS-CoV-2 and a direct viral component for influenza. acs.orgnih.govresearchgate.net
Specifically, its activity against both HCV and SARS-CoV-2 stems from its ability to disrupt the formation of double-membrane vesicles (DMVs), which are essential sites for viral RNA replication. acs.orgnih.gov This is achieved through the inactivation of host Liver X Receptors (LXRs). elsevierpure.comnih.gov For influenza virus, this compound acts as an entry inhibitor by targeting the viral hemagglutinin, preventing the virus from attaching to host cells. nih.govfrontiersin.org This multifaceted antiviral profile underscores its potential as a scaffold for developing broad-spectrum antiviral drugs, a critical need in pandemic preparedness. Future work will focus on expanding the profile of its antiviral activity against other clinically relevant viruses.
Design and Synthesis of Optimized Derivatives with Enhanced Potency and Improved Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound. A streamlined, two-step synthesis method has been developed, facilitating the production of this compound and its derivatives under mild laboratory conditions. tus.ac.jp This has enabled the synthesis and evaluation of at least 16 derivatives, providing valuable insights into the chemical features essential for its antiviral activity. elsevierpure.comnih.gov
Research has demonstrated that the exomethylene moiety on the diketopiperazine ring is a key structural feature for its antiviral activities against both HCV and SARS-CoV-2. elsevierpure.comtus.ac.jp Several synthesized derivatives have exhibited more potent antiviral activity than the parent compound. nih.gov For instance, certain derivatives showed stronger anti-HCV or anti-SARS-CoV-2 activity, and six derivatives were found to be potent against both viruses. tus.ac.jpnih.gov Future efforts will be directed at the rational design and synthesis of new analogues with modifications aimed at increasing potency, enhancing target selectivity, and improving pharmacokinetic properties.
| Compound | Core Structure | Antiviral Activity Profile | Potency Relative to this compound |
|---|---|---|---|
| This compound (1a) | Prenylated Indole (B1671886) Diketopiperazine | Anti-HCV, Anti-SARS-CoV-2, Anti-Influenza | Baseline |
| Derivative 1c | Diketopiperazine | Anti-HCV, Anti-SARS-CoV-2 | More potent (SARS-CoV-2) |
| Derivative 1d | Diketopiperazine | Anti-HCV, Anti-SARS-CoV-2 | More potent (SARS-CoV-2) |
| Derivative 1h | Diketopiperazine | Anti-HCV, Anti-SARS-CoV-2 | More potent (SARS-CoV-2) |
| Derivative 1j | Diketopiperazine | Anti-HCV, Anti-SARS-CoV-2 | More potent (SARS-CoV-2) |
| Derivative 1l | Diketopiperazine | Anti-HCV, Anti-SARS-CoV-2 | More potent (HCV & SARS-CoV-2) |
| Derivative 1n | Diketopiperazine | Anti-HCV | More potent (HCV) |
| Derivative 1p | Diketopiperazine | Anti-HCV | More potent (HCV) |
Further Elucidation of Undiscovered Molecular Targets and Cellular Signaling Pathways
The primary molecular targets of this compound identified to date are the host LXRs and influenza hemagglutinin. nih.govresearchgate.net By inhibiting LXR-mediated transcription, this compound disrupts lipid metabolism and the formation of viral replication organelles for HCV and SARS-CoV-2. frontiersin.orgresearchgate.net However, there is evidence suggesting the existence of other mechanisms of action. For example, one synthesized derivative, compound 1c, exhibited anti-HCV activity but did not show LXR antagonistic activity, indicating it may act via a different, yet-to-be-identified pathway. nih.gov
Future research will employ advanced chemical genetics and proteomics approaches to identify new molecular targets and to further map the cellular signaling pathways modulated by this compound and its most potent derivatives. Understanding these alternative mechanisms is essential for a comprehensive view of its bioactivity and for identifying potential new therapeutic applications.
Investigation of Cellular Uptake and Intracellular Localization Mechanisms
The known mechanisms of this compound suggest different sites of action. Its anti-influenza activity occurs extracellularly by binding to the virus itself to prevent entry. nih.govfrontiersin.org In contrast, its activity against HCV and SARS-CoV-2 requires it to enter the host cell to interact with the intracellular LXR nuclear receptors. researchgate.netnih.gov
While its ability to modulate intracellular targets confirms it can cross the cell membrane, the specific mechanisms governing its cellular uptake, transport, and subcellular localization remain uncharacterized. Future studies should focus on elucidating these processes. Investigating whether this compound enters cells via passive diffusion or active transport, and determining its concentration and localization within different cellular compartments, will be vital for optimizing its design as a drug that can effectively reach its intracellular targets.
Assessment of Synergistic Effects with Established Therapeutic Agents
A significant finding is that this compound can augment the activity of other antiviral agents. nih.gov Studies have shown that it enhances the effects of all known classes of anti-HCV drugs and exhibits particularly strong synergy when combined with interferon or HCV NS5A inhibitors. nih.gov This suggests that targeting host factors, like LXRs, is a complementary strategy to direct-acting antivirals that target viral proteins.
This synergistic potential needs to be explored further. Future research should assess the efficacy of combining this compound or its optimized derivatives with established antiviral drugs for other viruses, such as remdesivir for SARS-CoV-2 and neuraminidase inhibitors like oseltamivir for influenza. researchgate.netnih.govnih.gov Such combination therapies could potentially lower the required dosage of each drug, increase therapeutic efficacy, and reduce the likelihood of developing drug resistance.
Advanced Preclinical Characterization in Relevant Disease Models
To date, the antiviral activity of this compound and its derivatives has been predominantly characterized in in vitro cell culture systems, including human hepatocyte lines and Madin-Darby canine kidney (MDCK) cells. nih.govfrontiersin.org While these studies are foundational, moving forward requires evaluation in more complex biological systems.
The next critical step is to perform advanced preclinical characterization in relevant in vivo animal models of viral diseases. These studies are essential to evaluate the efficacy, pharmacokinetics, and biodistribution of this compound and its lead derivatives in a living organism. Data from such preclinical models will be indispensable for validating its therapeutic potential and determining its suitability for advancement into clinical trials. frontiersin.orgresearchgate.net
Q & A
Q. How can researchers isolate and structurally characterize neoechinulin B from fungal sources?
this compound is typically isolated via solvent extraction (e.g., methanol) followed by chromatographic techniques such as HPLC or column chromatography . Structural elucidation relies on NMR spectroscopy (1H, 13C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm the diketopiperazine scaffold and exomethylene moiety critical for bioactivity . For reproducibility, ensure fungal strains (e.g., Aspergillus spp.) are authenticated via ITS sequencing, and purity is validated using HPLC with ≥95% purity thresholds .
Q. What in vitro assays are suitable for preliminary screening of this compound’s pharmacological activities?
Common assays include:
- Antiviral activity : HCV replicon systems or SARS-CoV-2 pseudovirus assays, measuring IC50 values .
- Anti-inflammatory effects : NF-κB and MAPK pathway inhibition in LPS-stimulated macrophages (e.g., RAW264.7 cells) via Western blot or ELISA .
- Neuroprotection : Neurite outgrowth assays in PC12 cells or oxidative stress models (e.g., H2O2-induced apoptosis) . Include positive controls (e.g., ribavirin for antiviral assays) and validate results with dose-response curves and cytotoxicity assessments (MTT assays) .
Q. How should researchers address discrepancies in reported anti-apoptotic vs. pro-apoptotic effects of this compound?
Contradictions may arise from cell type-specific responses or concentration-dependent effects. Design experiments to:
- Test a broad concentration range (e.g., 0.1–100 μM).
- Compare apoptotic markers (e.g., caspase-3 activation, Bcl-2/Bax ratios) across multiple cell lines (cancer vs. normal).
- Use transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of this compound and its derivatives for structure-activity relationship (SAR) studies?
A validated two-step synthesis involves:
- Step 1 : Base-induced coupling of piperazine-2,5-dione derivatives with aldehydes.
- Step 2 : TBAF-mediated cyclization to form the exomethylene group, critical for antiviral activity . Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) approaches like Box-Behnken design. Purify derivatives via preparative HPLC and confirm stereochemistry with X-ray crystallography .
Q. How can researchers elucidate the molecular mechanisms underlying this compound’s dual antiviral activity against HCV and SARS-CoV-2?
Mechanistic studies should focus on:
- Host-targeted effects : Use transcriptomics/proteomics to identify LXR-dependent pathways disrupting viral DMV formation .
- Viral replication assays : Quantify RNA-dependent RNA polymerase (RdRp) inhibition via luciferase reporter systems.
- CRISPR screens : Identify host factors (e.g., SR-B1 for HCV entry) modulated by this compound .
Q. What statistical and reproducibility measures are critical for preclinical studies on this compound?
- Sample size : Calculate using power analysis (α = 0.05, β = 0.2) based on pilot data .
- Replication : Include ≥3 biological replicates and independent experimental repeats.
- Data reporting : Adhere to NIH guidelines for preclinical research, detailing cell line authentication (STR profiling) and reagent sources .
Q. How can response surface methodology (RSM) improve extraction efficiency of this compound from fungal biomass?
- Variables : Optimize methanol concentration (70–75%), solid-liquid ratio (20–30 mL/g), and temperature (45–55°C) .
- Model validation : Use ANOVA to assess quadratic model fit (p < 0.05, R² > 0.9) and confirm optimal conditions with verification experiments .
Methodological Challenges and Solutions
Q. What strategies mitigate the low natural abundance of this compound in fungal sources?
- Strain engineering : Overexpress biosynthetic gene clusters (e.g., non-ribosomal peptide synthetases) via CRISPR-Cas9 .
- Fermentation optimization : Use fed-batch cultures with precursor feeding (e.g., tryptophan, isoprene units) .
Q. How should researchers validate the specificity of this compound’s interaction with LXRs in antiviral assays?
- Knockout models : Use LXRα/β-deficient cells to confirm target dependency .
- Competitive binding assays : Employ fluorescence polarization with labeled LXR ligands.
Future Directions
Q. What gaps exist in current knowledge about this compound’s pharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
